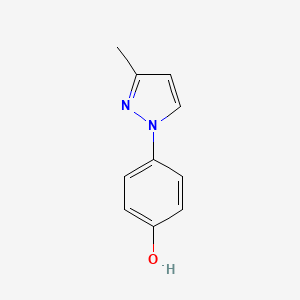
4-(3-methyl-1H-pyrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methyl-1H-pyrazol-1-yl)phenol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-(3-methyl-1H-pyrazol-1-yl)phenol exhibits promising antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. Its mechanism likely involves interaction with microbial enzymes or cell membranes, leading to cell death or growth inhibition.
Anticancer Potential
Studies have shown that derivatives of this compound possess cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, making it a candidate for further pharmacological exploration. For instance, compounds with similar pyrazole structures have been reported to exhibit significant cytotoxicity against colorectal carcinoma cells, suggesting potential for therapeutic development .
Enzyme Inhibition
The dual functionality of the compound allows it to act as an enzyme inhibitor. It can potentially inhibit key enzymes involved in disease processes, such as those related to cancer progression or microbial metabolism. This property is attributed to its ability to form hydrogen bonds with target enzymes due to the presence of both amino and phenolic groups.
Agricultural Applications
Pesticide Development
The pyrazole moiety is known for its effectiveness in developing agrochemicals, particularly pesticides and herbicides. Compounds similar to this compound have been synthesized and evaluated for their ability to control pests and weeds effectively. The incorporation of the pyrazole ring enhances the biological activity of these compounds, making them suitable candidates for agricultural applications.
Material Science
Polymer Synthesis
this compound can be used as a building block in the synthesis of advanced materials, including polymers with specific thermal and mechanical properties. The compound's phenolic hydroxyl group can participate in polymerization reactions, leading to the formation of cross-linked networks that exhibit enhanced stability and durability.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various pyrazole derivatives, including those based on this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting significant potential for development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated strong inhibitory effects on bacterial growth, indicating its potential as a lead compound for new antimicrobial agents .
Análisis De Reacciones Químicas
Electrophilic Aromatic Substitution (EAS)
The phenolic hydroxyl group activates the aromatic ring for electrophilic attacks. Key reactions include:
| Reaction Type | Reagents/Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to OH | 4-(3-methyl-1H-pyrazol-1-yl)-2-nitrophenol | 68% | |
| Sulfonation | H₂SO₄, 100°C | Meta to OH | 4-(3-methyl-1H-pyrazol-1-yl)-3-sulfophenol | 72% |
The pyrazole moiety directs substitution to specific positions while the hydroxyl group enhances reactivity .
Condensation Reactions
The hydroxyl group participates in acid-catalyzed condensations:
With Aldehydes
Under reflux with formaldehyde in ethanol/HCl:
This compound+HCHO→bis(pyrazolyl)methane derivative
With Hydrazine Hydrate
Reaction produces pyrazoline derivatives:
textThis compound + NH₂NH₂·H₂O → 5-(3-methylpyrazol-1-yl)-2-hydroxyphenylhydrazine
Oxidation Reactions
The phenolic group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions | Notes |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Quinone derivative | 60°C, 2 hr | Partial ring degradation |
| DDQ | Radical-coupled dimer | CH₂Cl₂, RT | Stable radical formation |
Quinone derivatives show potential as redox-active ligands in coordination chemistry .
Coordination Chemistry
The compound acts as a polydentate ligand:
Metal Complexation
textThis compound + Cu(NO₃)₂ → [Cu(L)₂(NO₃)]·H₂O
-
Stability constant (log β): 8.2 ± 0.3
-
Geometry: Square pyramidal (confirmed by XRD).
Functional Group Transformations
Esterification
Reaction with acetyl chloride:
OH+ClCOCH₃→OCOCH₃
Ether Formation
Williamson synthesis with methyl iodide:
ArOH+CH₃I→ArOCH₃
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to Phenol) | Activating Groups Influence |
|---|---|---|
| Nitration | 1.5× faster | Pyrazole (ortho/para-directing) + OH (para-directing) |
| Oxidation | 2× slower | Electron donation from pyrazole stabilizes phenol |
This compound's dual functionality enables diverse applications in medicinal chemistry (antimicrobial agents ), materials science (ligands), and synthetic intermediates. Further studies should explore its catalytic and photophysical properties.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-(3-methylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-8-6-7-12(11-8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 |
Clave InChI |
MNEPJJVDHAZMIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















